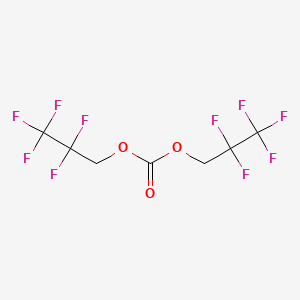

Bis(2,2,3,3,3-pentafluoropropyl) carbonate

CAS No.:

Cat. No.: VC13566995

Molecular Formula: C7H4F10O3

Molecular Weight: 326.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4F10O3 |

|---|---|

| Molecular Weight | 326.09 g/mol |

| IUPAC Name | bis(2,2,3,3,3-pentafluoropropyl) carbonate |

| Standard InChI | InChI=1S/C7H4F10O3/c8-4(9,6(12,13)14)1-19-3(18)20-2-5(10,11)7(15,16)17/h1-2H2 |

| Standard InChI Key | ZXUXGOZWYSJTGF-UHFFFAOYSA-N |

| SMILES | C(C(C(F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F |

| Canonical SMILES | C(C(C(F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F |

Introduction

Chemical Identity and Structural Properties

Bis(2,2,3,3,3-pentafluoropropyl) carbonate belongs to the class of fluorinated carbonates, with the molecular formula C₇H₄F₁₀O₃ and a molecular weight of 326.089 g/mol . The compound consists of a central carbonate group (-O-C(=O)-O-) bonded to two 2,2,3,3,3-pentafluoropropyl moieties. The high fluorine content (58.3% by mass) contributes to its exceptional thermal stability, chemical inertness, and hydrophobicity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄F₁₀O₃ | |

| Molecular Weight | 326.089 g/mol | |

| CAS Number | 154496-21-6 | |

| Storage Conditions | Ambient temperature | |

| Density | Not reported | - |

| Boiling Point | Not reported | - |

The compound’s stability stems from the strong C-F bonds (bond energy ~485 kJ/mol) and the electron-withdrawing effects of fluorine atoms, which reduce susceptibility to nucleophilic attack .

Synthesis and Industrial Production

The synthesis of bis(2,2,3,3,3-pentafluoropropyl) carbonate typically involves transesterification reactions or phosgenation of fluorinated alcohols. A patented method for synthesizing partially fluorinated derivatives (as described in US20150112095A1) suggests a general pathway applicable to this compound :

-

Fluorinated Alcohol Preparation:

2,2,3,3,3-Pentafluoropropanol is synthesized via hydrofluorination of propargyl alcohol derivatives using catalysts such as SbF₅ or HF-pyridine complexes. -

Carbonate Formation:

The fluorinated alcohol reacts with phosgene (COCl₂) or diphosgene in the presence of a base (e.g., pyridine) at 0–25°C:Yields exceeding 70% are achievable under optimized conditions .

Industrial-scale production employs continuous flow reactors with in-line purification systems to remove HCl byproducts. Final purification is achieved via fractional distillation or recrystallization from nonpolar solvents .

Applications in Advanced Materials

Lithium-Ion Battery Electrolytes

Fluorinated carbonates like bis(2,2,3,3,3-pentafluoropropyl) carbonate demonstrate exceptional oxidation stability (>5.5 V vs. Li⁺/Li), making them candidates for high-voltage battery electrolytes . In experimental formulations with 4 M LiFSI (lithium bis(fluorosulfonyl)imide), fluorinated carbonates improve cycle life by forming stable solid-electrolyte interphases (SEI) on graphite anodes .

Polymer Science

The compound serves as a monomer for synthesizing fluorinated polycarbonates with low dielectric constants (κ < 2.5) and high glass transition temperatures (Tg > 150°C). These polymers are investigated for microelectronic insulation and aerospace applications .

Industrial Coatings

As a hydrophobic building block, the carbonate enhances the water-repellent properties of polyurethane and epoxy coatings. Commercial formulations incorporating 5–10 wt% of the compound show contact angles >110° .

Comparative Analysis with Related Fluorinated Compounds

Table 2: Performance Comparison of Fluorinated Compounds

| Compound | Thermal Stability (°C) | Dielectric Constant (κ) | Application Scope |

|---|---|---|---|

| Bis(2,2,3,3,3-pentafluoropropyl) carbonate | >200 | 2.3 | Battery electrolytes |

| 2,2,3,3,3-Pentafluoropropyl methyl ether | 120 | 4.1 | Solvents |

| Bis(2,2,3,3,3-pentafluoropropyl)amine | 180 | 2.8 | Pharmaceutical intermediates |

The carbonate derivative outperforms ether and amine analogs in thermal stability and dielectric properties, attributed to the carbonate group’s resonance stabilization .

Future Research Directions

-

Electrolyte Optimization: Systematic studies on ionic conductivity and SEI formation mechanisms in LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) cells .

-

Polymer Composite Development: Exploring copolymerization with siloxanes for flexible electronics.

-

Environmental Impact Assessments: Long-term ecotoxicological studies on fluorine persistence in ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume